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molecular formula C7H6N2OS B1265925 2-Amino-6-hydroxybenzothiazole CAS No. 26278-79-5

2-Amino-6-hydroxybenzothiazole

Cat. No. B1265925
M. Wt: 166.2 g/mol
InChI Key: VLNVTNUTGNBNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110571B2

Procedure details

To a solution of 7 g of 6-ethoxy-1,3-benzothiazol-2-amine (commercial) in 65 cm3 of glacial acetic acid are added 130 cm3 of a 48% solution of hydrobromic acid in water. The solution is refluxed for about 20 hours. After concentrating to dryness under reduced pressure (13 kPa), the residue is taken up in 50 cm3 of water and the pH of the solution is brought to about 8 by addition of solid sodium hydrogen carbonate. The mixture is extracted with four times 250 cm3 of ethyl acetate and the combined organic phases are washed with three times 20 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure (13 kPa). The solid obtained is taken up in 20 cm3 of dichloromethane, filtered off by suction, washed with three times 10 cm3 of dichloromethane and then three times 20 cm3 of diethyl ether, and dried under reduced pressure (13 kPa) over phosphorus pentoxide. 5.3 g of 2-amino-1,3-benzothiazol-6-ol are thus obtained in the form of a pink powder, the characteristics of which are as follows:
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:13]=[CH:12][C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=1)C.Br>C(O)(=O)C.O.ClCCl>[NH2:11][C:9]1[S:10][C:6]2[CH:5]=[C:4]([OH:3])[CH:13]=[CH:12][C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC1=CC2=C(N=C(S2)N)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for about 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to dryness under reduced pressure (13 kPa)
ADDITION
Type
ADDITION
Details
the pH of the solution is brought to about 8 by addition of solid sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with four times 250 cm3 of ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with three times 20 cm3 of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (13 kPa)
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
filtered off by suction
WASH
Type
WASH
Details
washed with three times 10 cm3 of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
three times 20 cm3 of diethyl ether, and dried under reduced pressure (13 kPa) over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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